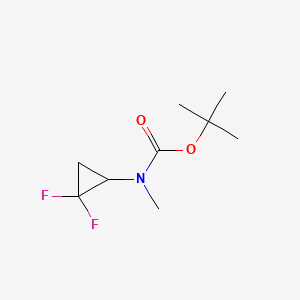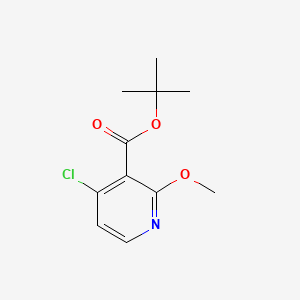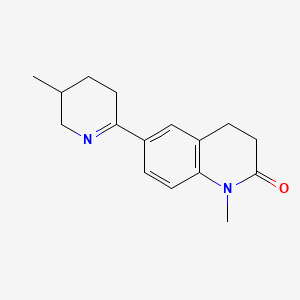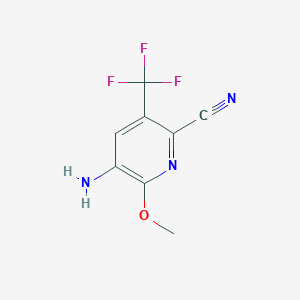
1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(2H)-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one is a synthetic organic compound that belongs to the class of tetrazines Tetrazines are heterocyclic compounds containing a six-membered ring with four nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with nitriles or amidines to form the tetrazine ring. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of tetrazine derivatives may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the tetrazine ring to dihydrotetrazine or other reduced forms.
Substitution: The phenyl groups and other substituents on the tetrazine ring can be substituted with different functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while reduction can produce dihydrotetrazines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Employed in bioconjugation techniques for labeling and tracking biomolecules.
Medicine: Investigated for its potential as a therapeutic agent or diagnostic tool.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and electronic conductivity.
作用机制
The mechanism of action of 1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The tetrazine ring can participate in various chemical reactions, such as cycloaddition and redox processes, which can modulate biological activity. The compound may interact with enzymes, receptors, or other biomolecules to exert its effects.
相似化合物的比较
Similar Compounds
3,6-Diphenyl-1,2,4,5-tetrazine: A simpler tetrazine derivative with similar chemical properties.
1-(3,6-Diphenyl-1,2,4,5-tetrazin-1(4H)-yl)ethanone: A closely related compound with a different alkyl substituent.
Tetrazine-based dyes: Compounds used in fluorescence imaging and other applications.
Uniqueness
1-(3,6-diphenyl-1,2,4,5-tetrazin-1(4H)-yl)propan-1-one is unique due to its specific structural features, such as the propan-1-one substituent, which may confer distinct reactivity and properties compared to other tetrazine derivatives. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.
属性
CAS 编号 |
861387-33-9 |
|---|---|
分子式 |
C17H16N4O |
分子量 |
292.33 g/mol |
IUPAC 名称 |
1-(3,6-diphenyl-1H-1,2,4,5-tetrazin-2-yl)propan-1-one |
InChI |
InChI=1S/C17H16N4O/c1-2-15(22)21-17(14-11-7-4-8-12-14)19-18-16(20-21)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,18,20) |
InChI 键 |
WSUDOHGQNAWKGQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)N1C(=NN=C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Carbamic acid, butyl-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13937460.png)








![6-Bromo-2,8-dimethylpyrido[2,3-d]pyrimidine-4,7(1H,8H)-dione](/img/structure/B13937526.png)


![1,1-Dimethylethyl 5-amino-3-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13937542.png)
![5-bromo-2,4-dichloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13937543.png)
